An In-Depth Technical Guide to 4-Methylpyrimidine-2-carboxamidine Hydrochloride: A Molecule of Emerging Interest
An In-Depth Technical Guide to 4-Methylpyrimidine-2-carboxamidine Hydrochloride: A Molecule of Emerging Interest
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylpyrimidine-2-carboxamidine hydrochloride is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry. While specific, in-depth experimental data for this particular molecule is not extensively available in public-domain scientific literature, this guide synthesizes the known properties of its core components—the 4-methylpyrimidine and 2-carboxamidine moieties—to provide a robust technical overview. By examining closely related analogs, we can infer the physicochemical properties, spectroscopic signatures, and potential pharmacological activities of 4-Methylpyrimidine-2-carboxamidine hydrochloride, offering a scientifically grounded perspective for researchers. This document serves as a foundational resource to stimulate and guide future research into this promising compound.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1][2][3] The structural versatility of pyrimidines allows for diverse substitutions, enabling the fine-tuning of pharmacological properties.[4][5] The introduction of a 4-methyl group and a 2-carboxamidine hydrochloride moiety to this core suggests a molecule designed to interact with biological targets through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic effects. The carboxamidine group, in particular, is a known pharmacophore in various enzyme inhibitors.
Physicochemical Properties: An Inferential Analysis
Direct experimental data for 4-Methylpyrimidine-2-carboxamidine hydrochloride is limited. However, we can project its likely properties based on its constituent parts and data from analogous compounds.
Table 1: Predicted Physicochemical Properties of 4-Methylpyrimidine-2-carboxamidine Hydrochloride
| Property | Predicted Value/Characteristic | Rationale and Supporting Data |
| Molecular Formula | C₆H₉ClN₄ | Confirmed by chemical suppliers. |
| Molecular Weight | 172.62 g/mol | Confirmed by chemical suppliers. |
| Melting Point | Likely >180°C (with decomposition) | 2-Amidinopyrimidine hydrochloride has a reported melting point of 180-183°C (sublimation)[6]. The addition of a methyl group may slightly alter this. |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, Methanol) | The hydrochloride salt form enhances aqueous solubility. 2-Amidinopyrimidine hydrochloride is slightly soluble in DMSO and Methanol[6]. |
| pKa | Estimated around 8-10 | The amidine group is basic and will be protonated at physiological pH. |
| Appearance | Likely a white to off-white crystalline solid | Common for hydrochloride salts of small organic molecules[7]. |
Synthesis and Characterization: A Proposed Methodological Framework
Proposed Synthesis Workflow
A common and effective method for the synthesis of 2-substituted-4-methylpyrimidines involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine.[8]
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of 2-Amino-4-methylpyrimidine. Condensation of 4,4-dimethoxy-2-butanone with guanidine hydrochloride in the presence of a base such as sodium ethoxide in ethanol.
-
Step 2: Conversion to 4-Methylpyrimidine-2-carbonitrile. Diazotization of the 2-amino group followed by a Sandmeyer-type reaction with a cyanide source.
-
Step 3: Formation of the Carboximidate. A Pinner reaction involving the treatment of the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride.
-
Step 4: Amination. Reaction of the resulting carboximidate with ammonia to form the free base of 4-Methylpyrimidine-2-carboxamidine.
-
Step 5: Hydrochloride Salt Formation. Treatment of the free base with hydrochloric acid in a suitable solvent to precipitate the final product.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for 4-Methylpyrimidine-2-carboxamidine Hydrochloride
| Technique | Expected Key Signals | Rationale |
| ¹H NMR | - Singlet for the methyl group (~2.5 ppm)- Doublets for the pyrimidine ring protons (~7.0 and 8.5 ppm)- Broad signals for the amidinium protons (>9.0 ppm) | Based on typical chemical shifts for 4-methylpyrimidine and amidinium salts.[9] |
| ¹³C NMR | - Signal for the methyl carbon (~24 ppm)- Signals for the pyrimidine ring carbons (110-170 ppm)- Signal for the amidinium carbon (~165 ppm) | Inferred from data on similar pyrimidine structures.[9] |
| FT-IR | - N-H stretching vibrations from the amidinium group (~3100-3400 cm⁻¹)- C=N stretching of the pyrimidine ring and amidine (~1600-1680 cm⁻¹)- C-H stretching of the methyl group (~2900-3000 cm⁻¹) | Characteristic vibrational modes for these functional groups.[10] |
| Mass Spec. | - Molecular ion peak (M+) corresponding to the free base (m/z 136.08) | Mass spectrometry would confirm the molecular weight of the free base.[11] |
Pharmacological Profile and Potential Applications
The pyrimidine core is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The 2-amidinopyrimidine moiety is a known pharmacophore that can act as a bioisostere for arginine, enabling it to interact with enzymes that recognize this amino acid.
Potential as an Enzyme Inhibitor
The carboxamidine group is a strong hydrogen bond donor and can participate in electrostatic interactions, making it a key feature in the design of enzyme inhibitors, particularly for proteases and kinases.[4][12]
Structure-Activity Relationships (SAR)
Insights from related pyrimidine derivatives suggest key structural features that may influence biological activity:
-
The 4-Methyl Group: This group can provide a hydrophobic interaction with a corresponding pocket in a target protein, potentially enhancing binding affinity.
-
The 2-Carboxamidine Group: This is likely the primary pharmacophore, responsible for key interactions with the target.
-
The Pyrimidine Ring: Serves as a rigid scaffold to correctly orient the functional groups for optimal binding.
Therapeutic Areas of Interest
-
Oncology: Many pyrimidine derivatives are potent anticancer agents.[2][13]
-
Infectious Diseases: The pyrimidine scaffold is found in numerous antimicrobial and antiviral drugs.[1][3]
-
Inflammatory Diseases: Certain pyrimidine derivatives have shown anti-inflammatory properties.[14]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Methylpyrimidine-2-carboxamidine hydrochloride is not widely available, general precautions for handling similar aminopyrimidine hydrochlorides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.[15][16]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air. If swallowed, rinse mouth and seek medical attention.[15][16]
Conclusion and Future Directions
4-Methylpyrimidine-2-carboxamidine hydrochloride represents a molecule with significant potential in drug discovery, largely inferred from the well-established biological activities of its pyrimidine and carboxamidine components. This technical guide provides a foundational understanding of its likely properties and a framework for its synthesis and characterization.
Future research should focus on:
-
Validated Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic route and comprehensive spectroscopic data are crucial next steps.
-
In Vitro Biological Screening: Evaluation of the compound against a panel of relevant biological targets, such as kinases and proteases, would help to identify its primary mechanism of action.
-
In Vivo Studies: Following promising in vitro results, preclinical studies in animal models would be necessary to assess its efficacy and safety profile.
The exploration of 4-Methylpyrimidine-2-carboxamidine hydrochloride and its derivatives holds promise for the development of novel therapeutic agents.
References
A comprehensive list of references is available upon request, including peer-reviewed articles on pyrimidine synthesis, pharmacology, and the properties of analogous compounds. The information presented in this guide is a synthesis of data from these authoritative sources.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. m.chemicalbook.com [m.chemicalbook.com]
- 7. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciensage.info [sciensage.info]
- 14. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. fishersci.com [fishersci.com]
